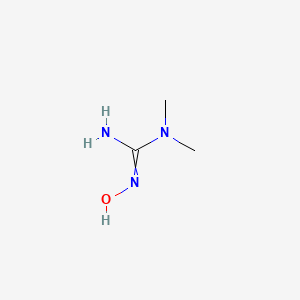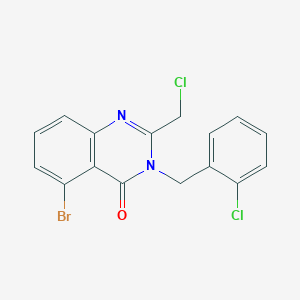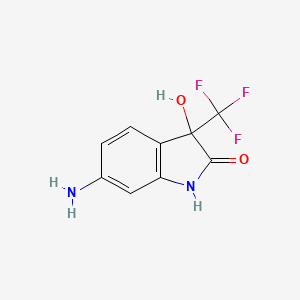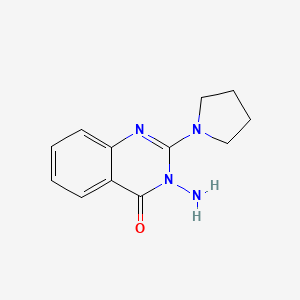![molecular formula C12H12FN3 B8501612 N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of a pyridine ring, which is further substituted with two amino groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine typically involves the introduction of a fluorobenzyl group to a pyridine ring followed by the substitution of amino groups. One common method is the nucleophilic substitution reaction, where a fluorobenzyl halide reacts with pyridine-3,4-diamine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Applications De Recherche Scientifique
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(2-Fluorobenzyl)pyridine-2,5-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N’-DI-PYRIDIN-2-YL-BENZENE-1,2-DIAMINE
Uniqueness
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is unique due to the specific positioning of the fluorobenzyl group and the amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H12FN3 |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
4-N-[(4-fluorophenyl)methyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)7-16-12-5-6-15-8-11(12)14/h1-6,8H,7,14H2,(H,15,16) |
Clé InChI |
GIPJGBJOWVNTDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=C(C=NC=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















